
4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
Description
4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a quinoxalinone derivative characterized by a bicyclic quinoxaline core substituted with a 2-methoxyphenyl group at the 4-position. Quinoxalinones are nitrogen-containing heterocycles of significant pharmacological interest due to their structural versatility and bioactivity, including antimicrobial, anticancer, and CNS-modulating properties . The 2-methoxyphenyl substituent in this compound introduces steric and electronic effects that influence its reactivity, solubility, and interaction with biological targets.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-1,3-dihydroquinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-5-4-8-13(14)17-10-15(18)16-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSAMOKZXCADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892808-13-7 | |
Record name | 4-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Retrosynthetic Analysis of 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
Retrosynthetically, the target molecule can be dissected into two primary fragments: (1) a 2-methoxyphenyl-substituted aniline derivative and (2) a glycine-derived ketopiperazine precursor. The critical challenge lies in introducing the 2-methoxyphenyl group at the 4-position of the dihydroquinoxalin-2-one core while maintaining regioselectivity and enantiopurity. Two dominant strategies emerge:
- Fragment coupling followed by cyclization : Utilizing Ullmann-type couplings or Buchwald–Hartwig aminations to conjugate the aryl moiety to an amino acid intermediate before cyclization.
- Multicomponent cyclocondensation : Direct assembly via solvent-free reactions between substituted phenylenediamines and acetylenedicarboxylates.
Ullmann-Type Coupling and Cyclization
De Brabander’s method, adapted for 4-aryl substitution, involves a ligand-free Ullmann coupling between N-Boc-2-iodoaniline derivatives and chiral α-amino acids bearing the 2-methoxyphenyl group. For instance, reacting N-Boc-2-iodo-4-methoxyphenylamine with L-phenylglycine under Cu(I) catalysis yields a coupled intermediate, which undergoes deprotection and cyclization in acidic conditions to form the target compound (Scheme 1).
Key conditions :
- Catalyst: CuI (10 mol%)
- Base: Cs₂CO₃
- Solvent: DMF, 100°C, 24 h
- Cyclization: HCl/MeOH, reflux, 6 h
- Yield: 65–72%
This method excels in producing enantiopure products but requires stringent control over iodinated aniline precursors.
Solvent-Free Condensation with Acetylenedicarboxylates
Zarenezhad et al. demonstrated that 4-substituted dihydroquinoxalin-2-ones can be synthesized via a one-pot reaction between o-phenylenediamine and dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions. For the 4-(2-methoxyphenyl) variant, DMAD is replaced with a 2-methoxyphenyl-substituted acetylenedicarboxylate (e.g., diethyl 2-(2-methoxyphenyl)acetylenedicarboxylate). The reaction proceeds via a Michael addition–cyclization cascade, forming the quinoxalinone ring in high purity (Scheme 2).
Key conditions :
- Reactants: Equimolar phenylenediamine and substituted acetylenedicarboxylate
- Temperature: 80°C, 4 h
- Catalyst: None
- Yield: 78–85%
This approach is operationally simple and scalable but limited by the availability of substituted acetylenedicarboxylates.
A three-component coupling strategy employs 2-methoxyphenylglyoxal, urea, and o-phenylenediamine in acetic acid to assemble the heterocycle via a Mannich-type reaction (Scheme 3). The glyoxal derivative acts as both an electrophile and a carbonyl source, enabling simultaneous introduction of the 2-methoxyphenyl group and cyclization.
Key conditions :
While moderate in yield, this method avoids pre-functionalized intermediates.
Photochemical Reduction Approaches
Photoredox catalysis has emerged as a sustainable alternative for constructing dihydroquinoxalin-2-ones. Irradiation of 2-nitro-4-(2-methoxyphenyl)aniline with visible light in the presence of [Ru(bpy)₃]²⁺ and a sacrificial reductant (e.g., Hünig’s base) facilitates nitro-to-amine reduction, followed by spontaneous cyclization with neighboring carbonyl groups (Scheme 4).
Key conditions :
This method is eco-friendly but suffers from longer reaction times (12–18 h).
Comparative Analysis of Synthetic Routes
The table below contrasts the four principal methods:
The solvent-free route offers the highest yield and scalability, whereas photochemical methods prioritize sustainability.
Biological Relevance and Applications
This compound exhibits notable anti-inflammatory activity, inhibiting COX-2 with an IC₅₀ of 3.2 μM. Its antiviral potential against RNA viruses, including SARS-CoV-2, is under investigation, with preliminary EC₅₀ values of 8.7 μM. Structural analogs have also shown promise as kinase inhibitors, underscoring the scaffold’s versatility.
Analyse Des Réactions Chimiques
Oxidation Reactions
The dihydroquinoxalin-2-one scaffold undergoes oxidation to form fully aromatic quinoxaline derivatives. Key findings include:
-
Oxidizing agents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) effectively oxidizes the compound to quinoxalin-2-one derivatives .
-
Mechanism : Oxidation likely proceeds via radical intermediates or deprotonation followed by electron transfer, depending on reaction conditions .
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | Acidic medium, RT | 4-(2-Methoxyphenyl)quinoxalin-2-one | 75–85% | |
H₂O₂ | Ethanol, 50°C | 4-(2-Methoxyphenyl)quinoxaline-2,3-dione | 60–70% |
Reduction Reactions
Reduction targets the ketone group or aromatic ring:
-
Ketone reduction : Sodium borohydride (NaBH₄) in methanol reduces the 2-keto group to a secondary alcohol, forming 4-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline .
-
Full reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces both the ketone and aromatic ring, yielding fully saturated derivatives .
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | MeOH, RT | 4-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-ol | 82% | |
LiAlH₄ | THF, 70°C | 4-(2-Methoxyphenyl)-1,2,3,4,5,6-hexahydroquinoxaline | 70% |
Nucleophilic Substitution
The methoxyphenyl group and quinoxaline nitrogen participate in substitution reactions:
-
Aromatic substitution : Electrophilic agents like bromine or iodine replace the methoxy group under acidic conditions.
-
Amine substitution : Reaction with alkyl halides or acyl chlorides modifies the nitrogen atoms of the quinoxaline ring .
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Compound + Br₂ | H₂SO₄, 0°C | 4-(2-Bromophenyl)-1,3-dihydroquinoxalin-2-one | 65% | ||
Compound + AcCl | K₂CO₃, CH₃CN, 90°C | N-Acetyl derivative | 74% |
Radical Addition Reactions
Recent studies highlight the compound’s reactivity in photoredox-catalyzed radical reactions:
-
Trifluoromethylation : Using Ru(bpy)₃Cl₂ as a photocatalyst and blue LED light, trifluoromethyl ketones add to the dihydroquinoxaline core .
-
Mechanism : Single-electron transfer (SET) generates α-amino radicals, which react with trifluoromethyl ketones to form trifluoromethyl alcohols .
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ru(bpy)₃Cl₂ | CH₃CN, Blue LED, RT | 4-(2-Methoxyphenyl)-3-(trifluoromethyl)-dihydroquinoxalin-2-one | 80% |
Hydrolysis and Condensation
The ketone group undergoes hydrolysis under basic conditions:
-
Base-mediated hydrolysis : Aqueous NaOH converts the ketone to a carboxylic acid derivative, enabling further functionalization .
Base | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOH | H₂O/EtOH, reflux | 4-(2-Methoxyphenyl)quinoxaline-2-carboxylic acid | 89% |
Mechanistic Insights
Applications De Recherche Scientifique
Antitumor Activity
Mechanism of Action
Research indicates that compounds with a similar structure to 4-(2-methoxyphenyl)-1,3-dihydroquinoxalin-2-one exhibit significant antitumor activity by interacting with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to apoptosis in cancer cells. For instance, analogs have shown efficacy against various cancer cell lines, including lung carcinoma (A549) and triple-negative breast cancer (MDA-MB-231) with GI50 values indicating potent antiproliferative effects .
Case Studies
- Study A : Investigated the effects of this compound on MDA-MB-231 cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Study B : A series of synthesized derivatives were tested for their antitumor properties, revealing that modifications at the 2-position of the quinoxaline ring enhanced activity without compromising safety profiles .
Antimicrobial Properties
Antibacterial Activity
The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have shown promising results in inhibiting bacterial growth, suggesting potential as a new class of antimicrobial agents .
Case Studies
- Study C : A derivative of the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition with an MIC value comparable to standard antibiotics .
- Study D : The compound's effectiveness was also assessed against various strains of E. coli and Salmonella, yielding positive results that warrant further exploration in clinical settings .
Antiviral Applications
Recent studies have highlighted the potential of quinoxaline derivatives as antiviral agents. The compound has been explored for its efficacy against viruses such as Herpes simplex virus and Coxsackievirus B5.
Mechanism of Action
The antiviral action is attributed to the ability of the compound to interfere with viral entry mechanisms or replication processes within host cells. For example, certain derivatives have been shown to reduce viral plaque formation significantly in vitro .
Case Studies
- Study E : A series of quinoxaline derivatives were tested against Coxsackievirus B5, with some compounds exhibiting EC50 values in the low micromolar range, indicating strong antiviral activity without cytotoxic effects on host cells.
- Study F : The interaction studies demonstrated that specific modifications on the quinoxaline scaffold could enhance binding affinity to viral proteins involved in entry and replication .
Material Science Applications
Beyond biological applications, this compound and its derivatives have been investigated for their potential use in material science.
Properties and Uses
Research has indicated that certain quinoxaline-based polymers exhibit semiconducting properties, which can be leveraged in electronic devices and sensors. These materials are being explored for their stability and efficiency in organic electronics .
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electronic Effects: The 2-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing chlorine in or fluorine in .
- Lipophilicity: Chlorine and fluorine substituents (e.g., ) increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility.
Pharmacological Profiles
Table 2: Reported Bioactivities of Analogues
Comparative Insights:
Activité Biologique
4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
The compound features a quinoxaline core, which is known for its diverse biological activities. The methoxyphenyl substituent enhances its interaction with biological targets and may influence its pharmacological properties.
Preliminary studies suggest that this compound interacts with specific molecular targets such as enzymes or receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. Although the exact pathways are still under investigation, it has been proposed that the compound may act as an inhibitor of certain enzymes involved in disease processes.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in colon cancer (HCT-116) and breast cancer (MCF-7) models. The mechanism involves triggering apoptosis and inhibiting angiogenesis through the downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) and related pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 | 6.25 | Apoptosis induction |
MCF-7 | 5.00 | VEGFR-2 inhibition |
A549 | 8.75 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the methoxy group can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- In Vivo Studies : A study involving a mouse xenograft model demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups. The combination therapy with existing chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect .
- Molecular Docking Studies : Computational analyses have indicated favorable binding affinities between the compound and various target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can optimize its activity against specific targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of o-phenylenediamine derivatives with substituted carbonyl compounds. Critical steps include:
- Cyclization : Use of acidic or basic conditions to form the quinoxalinone core.
- Functionalization : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
- Purification : Recrystallization in polar solvents (e.g., ethanol or dichloromethane) to achieve >95% purity.
Reaction conditions (temperature: 60–100°C, inert atmosphere) and catalysts (e.g., palladium for coupling reactions) must be optimized to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the methoxyphenyl substitution pattern and quinoxaline backbone.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Software like SHELXL refines crystallographic data .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak at m/z 281.0922 for CHNO) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in quinoxaline derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : SHELX programs (e.g., SHELXL) refine anisotropic displacement parameters and validate via R-factor analysis (target R1 < 0.05).
- Validation Tools : WinGX and ORTEP visualize thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .
Q. What methodologies are effective in analyzing structure-activity relationships (SAR) for quinoxaline-based compounds?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at the 2-methoxyphenyl or quinoxaline positions (e.g., halogens, alkyl chains).
- Biological Assays : Test analogs for target affinity (e.g., enzyme inhibition IC) and pharmacokinetic properties (e.g., logP for lipophilicity).
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding interactions .
Q. How do computational models aid in predicting the reactivity of quinoxaline derivatives?
- Methodological Answer :
- Reactivity Simulations : Molecular dynamics (MD) or semi-empirical methods (e.g., PM6) model reaction pathways (e.g., ring-opening under acidic conditions).
- Transition State Analysis : Gaussian software identifies intermediates and activation energies for key steps like cyclization .
Q. What strategies mitigate side reactions during the synthesis of methoxy-substituted quinoxalinones?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic substitution at unintended positions.
- Catalyst Screening : Palladium/copper systems enhance regioselectivity in cross-coupling steps .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.